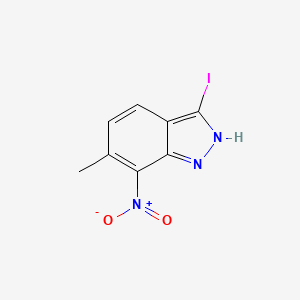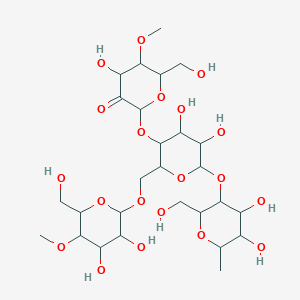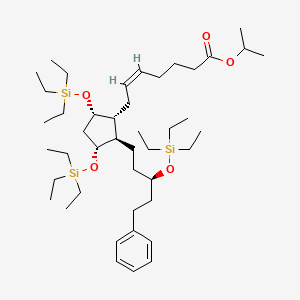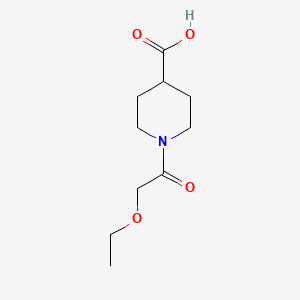
4-Iodo-3-(trifluoromethyl)benzoic acid
Übersicht
Beschreibung
4-Iodo-3-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F3IO2 . It has a molecular weight of 316.02 . The compound is solid in form .
Molecular Structure Analysis
The InChI code for 4-Iodo-3-(trifluoromethyl)benzoic acid is 1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) . This indicates that the compound contains iodine, fluorine, carbon, hydrogen, and oxygen atoms.Chemical Reactions Analysis
While specific chemical reactions involving 4-Iodo-3-(trifluoromethyl)benzoic acid are not available, related compounds such as trifluoromethyl ethers have been studied. The mechanism of these reactions involves the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen .Physical And Chemical Properties Analysis
4-Iodo-3-(trifluoromethyl)benzoic acid is a solid compound . It has a boiling point of 194.2-194.8°C . The compound should be stored at 2-8°C .Wissenschaftliche Forschungsanwendungen
Hypervalent Iodine Chemistry
Hypervalent iodine compounds, including derivatives of 4-Iodo-3-(trifluoromethyl)benzoic acid, are critical in organic synthesis. They are used as reagents for various selective oxidative transformations of complex organic molecules. Their utility stems from their oxidizing properties, environmental friendliness, and commercial availability. Notably, iodine(III) and iodine(V) derivatives are employed in synthetic applications for oxidative processes and have been developed as recyclable polyvalent iodine reagents, highlighting their role in sustainable chemistry practices (Zhdankin & Stang, 2008).
Electrophilic Trifluoromethylation
4-Iodo-3-(trifluoromethyl)benzoic acid and related compounds are instrumental in the trifluoromethylation of arenes and heteroarenes. This process is catalyzed by various reagents, enabling the direct introduction of trifluoromethyl groups to aromatic compounds. Such modifications are crucial for the development of pharmaceuticals and agrochemicals, given the trifluoromethyl group's ability to enhance biological activity and metabolic stability of organic compounds (Mejía & Togni, 2012).
Radical Chemistry and Atom-transfer Reactions
The use of hypervalent iodine reagents derived from 4-Iodo-3-(trifluoromethyl)benzoic acid in radical chemistry and atom-transfer reactions has significantly advanced. These reagents facilitate C-X (where X is a halogen) and C-C bond formations, including trifluoromethylation and alkynylation reactions. Their unique properties have opened new avenues for synthesizing complex organic structures efficiently and selectively (Brand et al., 2011).
Fluorescence Probes Development
Compounds related to 4-Iodo-3-(trifluoromethyl)benzoic acid have been explored for developing novel fluorescence probes capable of detecting reactive oxygen species (ROS). These probes offer selective and sensitive detection mechanisms for ROS, crucial for understanding oxidative stress and its biological implications (Setsukinai et al., 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-iodo-3-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO2/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAMLJCNESLFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650533 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3-(trifluoromethyl)benzoic acid | |
CAS RN |
914636-20-7 | |
| Record name | 4-Iodo-3-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[4-(1H-pyrazol-4-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B1604412.png)





